叔丁氧羰基氨基己酸硝基三乙酸

描述

Synthesis Analysis

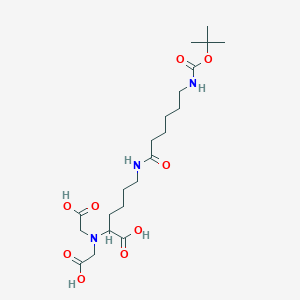

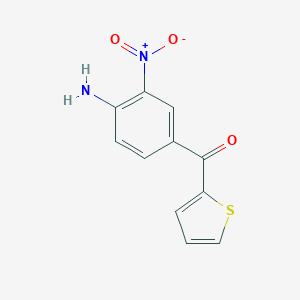

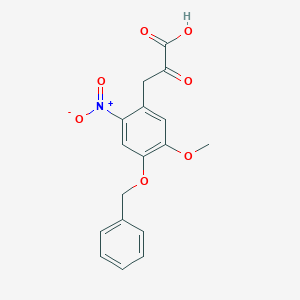

The synthesis of t-Boc-aminocaproicnitrilotriacetic Acid involves the condensation of amino NTA and carboxylic NTA, starting with appropriately protected lysine to synthesize mono-NTA synthons. This process enables the creation of tri-NTA through the condensation of these synthons, with amino tri-NTA serving as a key intermediate for synthesizing a series of tri-NTA conjugates with various functional units. This methodological approach allows for the facile synthesis of multivalent NTA and its conjugates, expanding the toolbox for the manipulation of His-tagged molecules (Huang et al., 2006).

Molecular Structure Analysis

The molecular structure of t-Boc-aminocaproicnitrilotriacetic Acid and its derivatives is characterized by the presence of the tert-butyloxycarbonyl (t-Boc) group, which serves as a protective group in peptide synthesis. The t-Boc group facilitates the introduction of N-protecting groups into amino acids, crucial for peptide synthesis and modifications. The structural design of these molecules enables specific interactions with target proteins, thereby enhancing their application in various bioconjugation strategies (Sakakibara et al., 1969; Sakakibara et al., 1965).

Chemical Reactions and Properties

The chemical properties of t-Boc-aminocaproicnitrilotriacetic Acid derivatives are highlighted by their ability to form stable complexes with His-tagged proteins without significant activity loss or fluorescence quenching. These properties are utilized in creating high-affinity chips and liposomes for bioanalytical applications, demonstrating the compound's versatility in chemical reactions and its utility in biological contexts (Myers et al., 1992).

Physical Properties Analysis

The physical properties of t-Boc-aminocaproicnitrilotriacetic Acid derivatives, such as solubility and stability, are crucial for their application in peptide synthesis and bioconjugation. The introduction of the t-Boc group and its subsequent removal under specific conditions demonstrates the compound's adaptability and functionality in various chemical environments, facilitating its use in a wide range of scientific applications (Deechongkit et al., 2004).

Chemical Properties Analysis

t-Boc-aminocaproicnitrilotriacetic Acid and its derivatives exhibit specific chemical properties that allow for selective protection and deprotection of amino groups, essential for peptide synthesis. The reactivity of these compounds, coupled with their ability to undergo various chemical transformations, underscores their significance in synthesizing complex peptides and proteins with high precision and efficiency (Pettit, 1975).

科学研究应用

生物活性肽和细胞递送

生物活性肽,包括细胞穿透肽 (CPP),在治疗递送和分子生物学研究中显示出了巨大的前景。CPP 是能够穿过生物膜的短肽,促进了各种生物活性货物的细胞内递送。该特性在疾病诊断和治疗中具有潜在的应用,包括癌症、炎症和神经系统疾病。虽然与“叔丁氧羰基氨基己酸硝基三乙酸”没有直接关系,但了解 CPP 的机制和应用可以深入了解科学研究中复杂分子的递送和功能化 (谢等,2020)。

重症监护中的治疗药物监测

治疗药物监测 (TDM) 的实践对于优化危重患者各种药物的疗效和安全性至关重要。这种方法在重症监护环境中尤为重要,在该环境中药代动力学可能是不可预测的。虽然这里的重点不是直接针对“叔丁氧羰基氨基己酸硝基三乙酸”,但 TDM 的原理为以受控和有效的方式在临床上应用新化合物提供了一个框架,确保药物的正确浓度到达靶组织而不引起毒性 (Abdul-Aziz 等,2020)。

乳肽:生物活性和潜力

对生物活性乳肽的研究突出了天然化合物对健康益处(包括抗菌和免疫效果)的潜力。这些肽源自乳蛋白,并表现出各种可以影响健康和疾病的生物活性。对这些肽的研究可能与研究“叔丁氧羰基氨基己酸硝基三乙酸”形成平行关系,即探索天然或合成化合物在科学和治疗应用中的生物活性潜力 (克莱尔和斯韦斯古德,2000)。

属性

IUPAC Name |

2-[bis(carboxymethyl)amino]-6-[6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O9/c1-21(2,3)33-20(32)23-12-7-4-5-10-16(25)22-11-8-6-9-15(19(30)31)24(13-17(26)27)14-18(28)29/h15H,4-14H2,1-3H3,(H,22,25)(H,23,32)(H,26,27)(H,28,29)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBCVPQNRDSBAQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40394778 | |

| Record name | t-Boc-aminocaproicnitrilotriacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Boc-aminocaproicnitrilotriacetic Acid | |

CAS RN |

1039123-88-0 | |

| Record name | t-Boc-aminocaproicnitrilotriacetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40394778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)

![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)

![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)